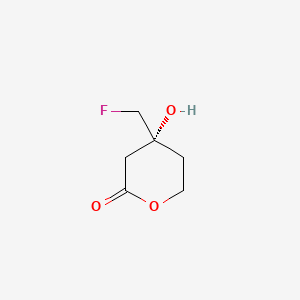![molecular formula C8H8Cl3NO2Si B14331362 Trichloro[2-(4-nitrophenyl)ethyl]silane CAS No. 105551-62-0](/img/structure/B14331362.png)
Trichloro[2-(4-nitrophenyl)ethyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloro[2-(4-nitrophenyl)ethyl]silane is an organosilicon compound characterized by the presence of a trichlorosilane group attached to a 2-(4-nitrophenyl)ethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro[2-(4-nitrophenyl)ethyl]silane typically involves the reaction of 2-(4-nitrophenyl)ethyl alcohol with trichlorosilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent the hydrolysis of trichlorosilane. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Trichloro[2-(4-nitrophenyl)ethyl]silane can undergo various types of chemical reactions, including:
Substitution Reactions: The trichlorosilane group can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and under anhydrous conditions.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with various functional groups replacing the trichlorosilane group.
Reduction Reactions: The major product is 2-(4-aminophenyl)ethylsilane.
Oxidation Reactions: The major products are 2-(4-nitrophenyl)acetic acid or 2-(4-nitrophenyl)acetaldehyde.
科学研究应用
Trichloro[2-(4-nitrophenyl)ethyl]silane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Trichloro[2-(4-nitrophenyl)ethyl]silane involves its ability to undergo various chemical reactions, such as substitution and reduction, which allow it to interact with different molecular targets. The trichlorosilane group can react with nucleophiles, while the nitro group can participate in redox reactions. These interactions enable the compound to modify the structure and function of other molecules, making it useful in various applications.
相似化合物的比较
Similar Compounds
- Trichloro[2-(4-chlorophenyl)ethyl]silane
- Trichloro[2-(4-methylphenyl)ethyl]silane
- Trichloro[2-(4-fluorophenyl)ethyl]silane
Comparison
Trichloro[2-(4-nitrophenyl)ethyl]silane is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to similar compounds with different substituents. The nitro group allows for additional redox chemistry and can be reduced to an amino group, providing further functionalization options. In contrast, compounds with other substituents, such as chloro, methyl, or fluoro groups, may have different reactivity and applications.
属性
CAS 编号 |
105551-62-0 |
|---|---|
分子式 |
C8H8Cl3NO2Si |
分子量 |
284.6 g/mol |
IUPAC 名称 |
trichloro-[2-(4-nitrophenyl)ethyl]silane |
InChI |
InChI=1S/C8H8Cl3NO2Si/c9-15(10,11)6-5-7-1-3-8(4-2-7)12(13)14/h1-4H,5-6H2 |
InChI 键 |
YGWXWZVVNZVARU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC[Si](Cl)(Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


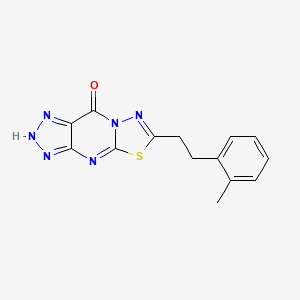
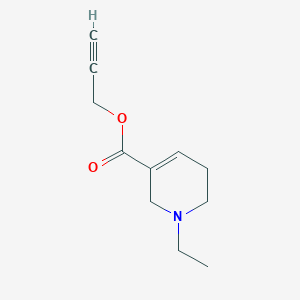
![N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine](/img/structure/B14331288.png)
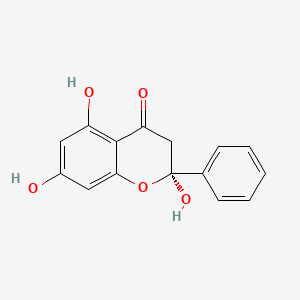
![4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile](/img/structure/B14331294.png)
![1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene](/img/structure/B14331301.png)
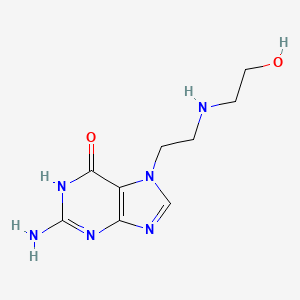
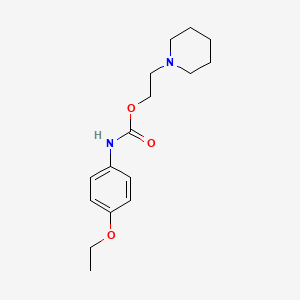
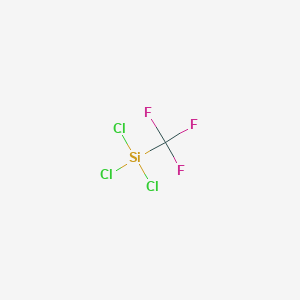
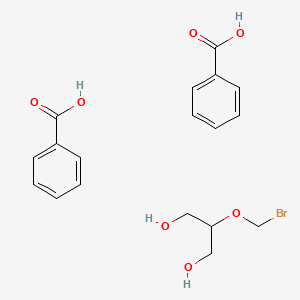
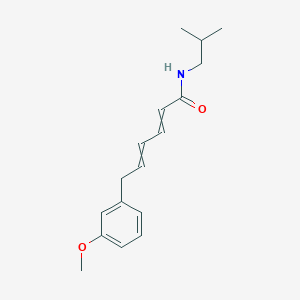
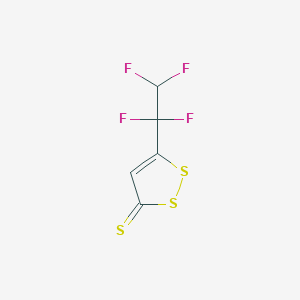
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
